2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol
Overview
Description
2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure combining a triazole ring fused with a pyridine ring, which is further substituted with a benzenol group. The combination of these structural elements imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of Lewis acids or bases as catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzenol ring .
Scientific Research Applications
2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure but differ in the fused ring system.
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound has a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol is unique due to the presence of the benzenol group, which can participate in additional chemical reactions and interactions compared to similar compounds. This structural feature enhances its versatility in various applications .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-10-6-2-1-5-9(10)12-14-13-11-7-3-4-8-15(11)12/h1-2,5-6,16H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPIKWUQARHUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=CC=C3O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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